2-[1,1'-BIPHENYL]-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE
Overview
Description
2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole consists of a biphenyl group and a naphthyl group connected through an oxadiazole ring, which imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-naphthylhydrazide with 4-biphenylcarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
Mechanism of Action
The mechanism of action of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole varies depending on its application:
In biological systems: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes. For example, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases.
In electronic devices: The compound functions as an electron-transporting material, facilitating the movement of electrons through the device and improving its efficiency and performance.
Comparison with Similar Compounds
2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(1,1’-Biphenyl)-4-yl-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a naphthyl group, leading to different electronic and optical properties.
2-(1,1’-Biphenyl)-4-yl-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Contains a methoxy group, which can influence its reactivity and solubility.
2-(1,1’-Biphenyl)-4-yl-5-(4-nitrophenyl)-1,3,4-oxadiazole:
The uniqueness of 2-(1,1’-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole lies in its combination of biphenyl and naphthyl groups, which imparts distinct electronic and optical characteristics, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-naphthalen-2-yl-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O/c1-2-6-17(7-3-1)19-10-13-20(14-11-19)23-25-26-24(27-23)22-15-12-18-8-4-5-9-21(18)16-22/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASNQZPKNMLTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149203 | |
Record name | 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1103-59-9 | |
Record name | 2-[1,1′-Biphenyl]-4-yl-5-(2-naphthalenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1103-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001103599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,1'-Biphenyl)-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20149203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1,1'-biphenyl]-4-yl-5-(2-naphthyl)-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(1,1'-BIPHENYL)-4-YL-5-(2-NAPHTHYL)-1,3,4-OXADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JR8X5MY5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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